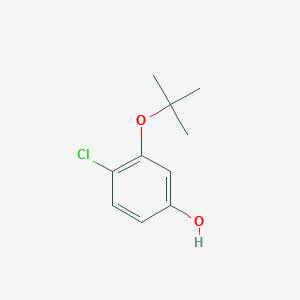

3-(Tert-butoxy)-4-chlorophenol

Beschreibung

3-(Tert-butoxy)-4-chlorophenol is a substituted phenol derivative featuring a chlorine atom at the 4-position and a bulky tert-butoxy group (-O-C(CH₃)₃) at the 3-position of the aromatic ring. The tert-butoxy group is electron-donating, which may influence acidity, solubility, and reactivity compared to simpler chlorophenols like 4-chlorophenol. For instance, the pKa of 4-tert-butyl-3-chlorophenol (a positional isomer) is 9.22 ± 0.18 , suggesting that substituent position and steric effects significantly modulate acidity.

Eigenschaften

CAS-Nummer |

1243450-70-5 |

|---|---|

Molekularformel |

C10H13ClO2 |

Molekulargewicht |

200.66 g/mol |

IUPAC-Name |

4-chloro-3-[(2-methylpropan-2-yl)oxy]phenol |

InChI |

InChI=1S/C10H13ClO2/c1-10(2,3)13-9-6-7(12)4-5-8(9)11/h4-6,12H,1-3H3 |

InChI-Schlüssel |

KCERPBDHCNPDTM-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC1=C(C=CC(=C1)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butoxy)-4-chlorophenol typically involves the introduction of the tert-butoxy group and the chlorine atom onto a phenol ring. One common method is the reaction of 4-chlorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of 3-(Tert-butoxy)-4-chlorophenol may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Tert-butoxy)-4-chlorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide

Major Products Formed

Oxidation: Quinones

Reduction: Hydroxy compounds

Substitution: Various substituted phenols depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

3-(Tert-butoxy)-4-chlorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 3-(Tert-butoxy)-4-chlorophenol involves its interaction with various molecular targets. The tert-butoxy group can undergo homolytic cleavage to form tert-butoxyl radicals, which can participate in radical chain reactions. These radicals can interact with other molecules, leading to various chemical transformations .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs

- 4-Chlorophenol (4-CP): Lacking the tert-butoxy group, 4-CP exhibits higher acidity (pKa ~9.4–9.5) due to the electron-withdrawing chlorine at the 4-position .

- 4-tert-Butyl-3-chlorophenol: A positional isomer with tert-butyl at the 4-position and chlorine at the 3-position. Its pKa (9.22) is slightly lower than 4-CP, likely due to steric hindrance from the bulky tert-butyl group reducing solvation .

- Alkoxy-Substituted Phenols: Compounds like 4-(benzyloxy)-3-phenethoxyphenol () and eugenol derivatives (e.g., 4-(3-(tert-butoxy)-2-hydroxypropyl)-2-methoxyphenol) share bulky alkoxy groups. These groups enhance hydrophobicity and may reduce aqueous solubility compared to 4-CP.

Physical Properties

- Boiling Point: 4-tert-butyl-3-chlorophenol has a predicted boiling point of 272.1±20.0 °C , higher than 4-CP (217 °C), due to increased molar mass (184.66 vs. 128.56 g/mol) and van der Waals interactions from the tert-butyl group.

- Solubility: The tert-butoxy group in 3-(tert-butoxy)-4-chlorophenol likely reduces water solubility compared to 4-CP (solubility ~27 g/L at 25°C) due to steric and hydrophobic effects.

Chemical Reactivity

- Acidity: The tert-butoxy group’s electron-donating nature may raise the pKa of 3-(tert-butoxy)-4-chlorophenol relative to 4-CP, but the chlorine’s electron-withdrawing effect complicates this prediction. For comparison, 4-tert-butyl-3-chlorophenol has a pKa of 9.22 .

- Oxidation Potential: 4-CP oxidizes at 0.88 V , while tert-butoxy substituents in similar compounds (e.g., eugenol derivatives) may shift oxidation potentials due to steric and electronic effects .

- Degradation Pathways: 4-CP is biodegraded via meta-cleavage pathways to 5-chloro-2-hydroxymuconic semialdehyde in Arthrobacter chlorophenolicus . The tert-butoxy group in 3-(tert-butoxy)-4-chlorophenol may hinder enzymatic degradation due to steric resistance, prolonging environmental persistence.

Adsorption and Environmental Behavior

- Adsorption Capacity: 4-CP adsorbs onto nano graphene oxide with a maximum capacity (qₑ) of 145.9 mg/g at 1 mL/min flow rate . The tert-butoxy group in 3-(tert-butoxy)-4-chlorophenol may reduce adsorption efficiency due to increased molecular size and hydrophobicity, favoring partitioning into organic phases over aqueous adsorption.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.